Mtpia-oxytocin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mtpia-oxytocin is a synthetic analog of oxytocin, a peptide hormone and neuropeptide. Oxytocin is well-known for its roles in social bonding, sexual reproduction, childbirth, and the period after childbirth. The synthetic analog is designed to mimic or enhance the effects of natural oxytocin.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of oxytocin analogs typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Coupling: The amino acid is activated and coupled to the resin-bound peptide.

Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptide analogs like oxytocin analogs often involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The process is optimized for yield, purity, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

Oxytocin analogs can undergo various chemical reactions, including:

Oxidation: Oxidation of thiol groups to form disulfide bonds.

Reduction: Reduction of disulfide bonds to thiol groups.

Substitution: Substitution reactions involving side chains of amino acids.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Various alkylating agents.

Major Products

The major products of these reactions are typically modified peptides with altered biological activity or stability.

Applications De Recherche Scientifique

Psychiatric Disorders

Mtpia-oxytocin shows promise in treating various psychiatric disorders:

- Autism Spectrum Disorders (ASD) : Research indicates that oxytocin administration can improve social cognition and reduce anxiety in individuals with ASD. A randomized controlled trial demonstrated enhanced performance on social cognition tasks among participants receiving intranasal oxytocin compared to placebo .

- Anxiety and Depression : A case study involving patients undergoing psychotherapy revealed significant improvements in anxiety and depression symptoms for those receiving this compound alongside treatment. The patient receiving oxytocin exhibited reduced interpersonal distress compared to the placebo group .

- Schizophrenia : Studies suggest that oxytocin may improve social functioning and reduce negative symptoms in schizophrenia. For instance, a study found that patients treated with clozapine showed better outcomes when oxytocin was administered concurrently .

Neurological Applications

This compound's neuroprotective effects have been explored in conditions such as:

- Cognitive Decline : In mouse models of Alzheimer's disease, this compound administration was associated with delayed cognitive decline and reduced hippocampal atrophy, suggesting potential applications in dementia therapies .

- Stress-Induced Impairments : Studies have indicated that oxytocin can mitigate learning impairments caused by stress, likely through modulation of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) .

Endocrine and Metabolic Effects

Emerging evidence suggests this compound may play a role in metabolic regulation:

- Weight Management : Research indicates that oxytocin administration can reduce body weight and improve metabolic profiles by regulating appetite and energy expenditure .

- Diabetes Management : Oxytocin has been linked to improved insulin sensitivity and glucose metabolism, indicating potential benefits for diabetes management .

Summary of Clinical Trials

| Study Type | Condition | Intervention | Outcome |

|---|---|---|---|

| RCT | ASD | Intranasal this compound | Improved social cognition scores |

| Case Study | Depression & Anxiety | This compound + Psychotherapy | Significant reduction in symptoms |

| RCT | Schizophrenia | Oxytocin + Clozapine | Enhanced treatment response |

Case Study on Autism Treatment

A randomized double-blind study involving adolescents with ASD showed that those receiving intranasal oxytocin demonstrated improved empathy scores on standardized tests compared to the placebo group .

Case Study on Psychotherapy Enhancement

In a clinical setting, a patient receiving this compound alongside psychotherapy reported substantial improvements in anxiety levels and interpersonal relationships over a month-long treatment period .

Mécanisme D'action

The mechanism of action of oxytocin analogs involves binding to oxytocin receptors, which are G-protein-coupled receptors (GPCRs). This binding triggers a cascade of intracellular events, including the activation of phospholipase C (PLC), increased intracellular calcium levels, and the activation of protein kinase C (PKC). These pathways lead to various physiological effects, such as muscle contraction, social bonding, and stress reduction.

Comparaison Avec Des Composés Similaires

Similar Compounds

Vasopressin: Another peptide hormone with similar structure and functions, but primarily involved in water retention and blood pressure regulation.

Desmopressin: A synthetic analog of vasopressin used to treat diabetes insipidus and bedwetting.

Carbetocin: A synthetic oxytocin analog used to prevent postpartum hemorrhage.

Uniqueness

Mtpia-oxytocin is unique due to its specific modifications, which may enhance its stability, receptor affinity, or biological activity compared to natural oxytocin and other analogs.

Propriétés

Numéro CAS |

130155-44-1 |

|---|---|

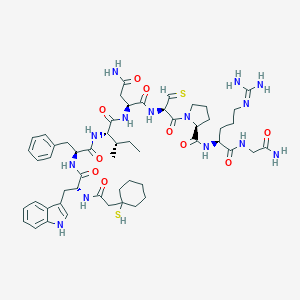

Formule moléculaire |

C54H76N14O10S2 |

Poids moléculaire |

1145.4 g/mol |

Nom IUPAC |

(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]butanediamide |

InChI |

InChI=1S/C54H76N14O10S2/c1-3-31(2)45(51(77)65-39(26-42(55)69)48(74)66-40(30-79)52(78)68-23-13-19-41(68)50(76)63-36(18-12-22-59-53(57)58)46(72)61-29-43(56)70)67-49(75)37(24-32-14-6-4-7-15-32)64-47(73)38(25-33-28-60-35-17-9-8-16-34(33)35)62-44(71)27-54(80)20-10-5-11-21-54/h4,6-9,14-17,28,30-31,36-41,45,60,80H,3,5,10-13,18-27,29H2,1-2H3,(H2,55,69)(H2,56,70)(H,61,72)(H,62,71)(H,63,76)(H,64,73)(H,65,77)(H,66,74)(H,67,75)(H4,57,58,59)/t31-,36-,37-,38+,39-,40-,41-,45-/m0/s1 |

Clé InChI |

IBCDIRAZXBDEHP-PTIVSIIRSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CC5(CCCCC5)S |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)CC5(CCCCC5)S |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CC5(CCCCC5)S |

Key on ui other cas no. |

130155-44-1 |

Séquence |

XWFINXPRG |

Synonymes |

eta-mercapto-beta,beta-cyclopentamethylenepropionic acid-2-tryptophyl-3-phenylalanyl-4-isoleucyl-8-arginine-oxytocin MTPIA-oxytocin oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-Trp(2)-Phe(3)-Ile(4)-Arg(8)- oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-tryptophyl(2)-phenylalanyl(3)-isoleucyl(4)-arginine(8)- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.